(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone
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Overview
Description
(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone is a complex organic compound featuring a brominated pyridoindole structure linked to a methylated indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone typically involves multi-step organic reactions. The initial step often includes the bromination of a suitable pyridoindole precursor. This is followed by the formation of the methanone linkage through a condensation reaction with a methylated indole derivative. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility. Purification methods like recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
Medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to design drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated indole derivatives and pyridoindole-based molecules. Examples are:
- 6-bromo-1H-indole
- 1-methyl-1H-indole-3-carboxaldehyde
- 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole
Uniqueness
What sets (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone apart is its unique combination of a brominated pyridoindole core with a methylated indole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18BrN3O |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methylindol-6-yl)methanone |
InChI |
InChI=1S/C21H18BrN3O/c1-24-9-7-13-5-6-14(11-19(13)24)21(26)25-10-8-18-16(12-25)15-3-2-4-17(22)20(15)23-18/h2-7,9,11,23H,8,10,12H2,1H3 |
InChI Key |
RXKOPTIWHBMZGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C(=CC=C5)Br |
Origin of Product |
United States |
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